4-Hydroxyquinoline-2-carboxylic acid hydrate 4-Hydroxyquinoline-2-carboxylic acid hydrate Kynurenic acid is a natural metabolite of tryptophan via the kynurenine pathway. It has pronounced effects on neuronal signaling and, thus, impacts diverse neurological systems. Kynurenic acid broadly antagonizes ionotopic glutamate receptors at high micromolar to millimolar concentrations and is used to pharmacologically block the activation of these receptors in vivo or in vitro. In addition, it reportedly has more potent effects at glutamate receptor subunit ζ-1 (Ki = 5.4 µM), GPR35 (EC50 = 39 µM), aryl hydrocarbon receptor (EC50 = 300 nM), and neuronal acetylcholine receptor α-7 (IC50 = 7 µM).
Brand Name: Vulcanchem
CAS No.: 345909-35-5
VCID: VC21237206
InChI: InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2
SMILES: C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

4-Hydroxyquinoline-2-carboxylic acid hydrate

CAS No.: 345909-35-5

Cat. No.: VC21237206

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyquinoline-2-carboxylic acid hydrate - 345909-35-5

Specification

Description Kynurenic acid is a natural metabolite of tryptophan via the kynurenine pathway. It has pronounced effects on neuronal signaling and, thus, impacts diverse neurological systems. Kynurenic acid broadly antagonizes ionotopic glutamate receptors at high micromolar to millimolar concentrations and is used to pharmacologically block the activation of these receptors in vivo or in vitro. In addition, it reportedly has more potent effects at glutamate receptor subunit ζ-1 (Ki = 5.4 µM), GPR35 (EC50 = 39 µM), aryl hydrocarbon receptor (EC50 = 300 nM), and neuronal acetylcholine receptor α-7 (IC50 = 7 µM).
CAS No. 345909-35-5
Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name 4-oxo-1H-quinoline-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2
Standard InChI Key WZQSVWRLXGIOBK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O

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